
(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide
描述
(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is a chemical compound with the molecular formula C11H19BrN2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide typically involves the reaction of 3-amino-1-phenylpropylamine with dimethylamine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process involves:
- Dissolving 3-amino-1-phenylpropylamine in an appropriate solvent such as ethanol.
- Adding dimethylamine to the solution.
- Introducing hydrobromic acid to the reaction mixture to form the dihydrobromide salt.
- Isolating the product through filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
科学研究应用
(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit enzyme activity by binding to the active site or allosteric sites, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- (3-Amino-1-phenylpropyl)dimethylamine hydrochloride
- (3-Amino-1-phenylpropyl)dimethylamine sulfate
- (3-Amino-1-phenylpropyl)dimethylamine phosphate
Uniqueness
(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is unique due to its specific reactivity and stability compared to its analogs. The dihydrobromide salt form provides distinct solubility and stability characteristics, making it suitable for specific applications where other salts may not be as effective.
属性
IUPAC Name |
N,N-dimethyl-1-phenylpropane-1,3-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2BrH/c1-13(2)11(8-9-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCURSYRCGFTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCN)C1=CC=CC=C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


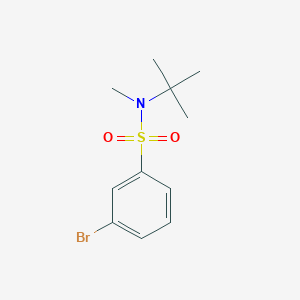
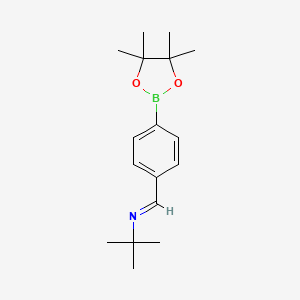
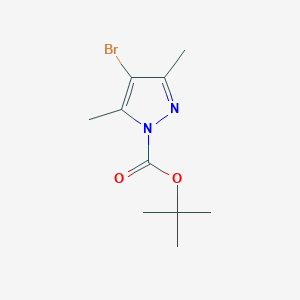
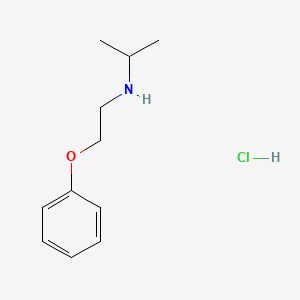
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
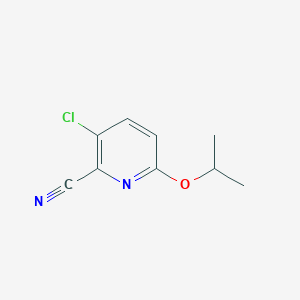

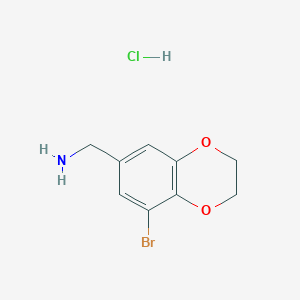
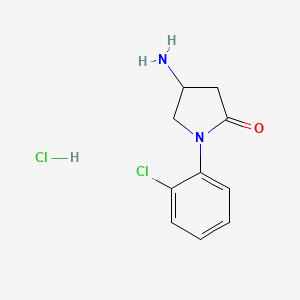
![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)
